3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one
CAS No.: 1245569-33-8
Cat. No.: VC4592037
Molecular Formula: C14H13N3O
Molecular Weight: 239.278
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245569-33-8 |
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Molecular Formula | C14H13N3O |
Molecular Weight | 239.278 |
IUPAC Name | 3-methyl-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one |
Standard InChI | InChI=1S/C14H13N3O/c1-17-13(10-5-4-8-15-9-10)16-12-7-3-2-6-11(12)14(17)18/h2-9,13,16H,1H3 |
Standard InChI Key | WFAUTLZHYPJPAK-UHFFFAOYSA-N |
SMILES | CN1C(NC2=CC=CC=C2C1=O)C3=CN=CC=C3 |
Introduction
Structural Characterization and Crystallographic Analysis
The 2,3-dihydroquinazolin-4(1H)-one scaffold consists of a partially saturated quinazoline ring system with a ketone group at position 4. In the case of 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one, the pyridin-3-yl group at position 2 introduces aromaticity and hydrogen-bonding capabilities, while the methyl group at position 3 influences steric and electronic properties.
Molecular Geometry and Conformational Dynamics
Crystallographic studies of analogous compounds, such as 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, reveal non-planar geometries due to steric interactions between substituents . For instance, dihedral angles between the quinazolinone core and pyridine rings in these analogs range from 35.4° to 89.8°, depending on substitution patterns . The presence of a pyridin-3-yl group in the target compound is expected to alter these angles due to differences in nitrogen positioning, potentially leading to enhanced intramolecular interactions.
The methyl group at position 3 introduces chirality at the C3 carbon, analogous to the sp³-hybridized C13 atom observed in 2,3-di(pyridin-2-yl) derivatives . This chirality could influence crystal packing and biological activity, as seen in enantioselective tubulin polymerization inhibitors .
Table 1: Predicted Bond Lengths and Angles for 3-Methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one
Parameter | Value (Å/°) | Source Analogue |
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C4=O1 | 1.226–1.228 | |
C2–N1 | 1.484–1.488 | |
Pyridine N–C | 1.337–1.342 | |
Dihedral Angle | 45.2°–68.7° | Estimated from |
Synthetic Methodologies and Optimization
The synthesis of 3-methyl-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one can be approached through cyclocondensation reactions, analogous to protocols for related quinazolinones .
One-Pot Cyclocondensation Strategy
A plausible route involves the reaction of 2-aminobenzamide with pyridine-3-carboxaldehyde and a methylating agent. This method mirrors the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, where aldehydes condense with 2-aminobenzamides under reflux conditions . For example, 2-phenyl derivatives are synthesized in 80% yield using benzaldehyde and ethanol reflux . Adapting this protocol:
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Step 1: Condensation of 2-aminobenzamide (1 mmol) with pyridine-3-carboxaldehyde (1 mmol) in ethanol at 80°C for 4 hours.
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Step 2: In situ methylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
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Step 3: Purification via silica gel chromatography (ethyl acetate/hexane).
Table 2: Comparative Yields of Analogous Quinazolinones
Substituents | Yield (%) | Conditions | Reference |
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2-Phenyl | 80 | Ethanol reflux, 4 h | |
2-(Cyclohex-3-en-1-yl) | 92 | Ethanol reflux, 4 h | |
2-(p-Tolyl) | 60 | Ethanol reflux, 4 h |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the target compound is expected to display:
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A singlet at δ 1.3–1.5 ppm for the C3 methyl group, similar to the 2-octyl derivative’s alkyl chain protons .
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Doublets of doublets (δ 7.5–8.5 ppm) for pyridin-3-yl protons, analogous to pyridin-2-yl signals in .
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A downfield-shifted NH proton (δ 8.2–8.3 ppm) due to hydrogen bonding, as observed in 2-phenyl analogs .
¹³C NMR would feature a carbonyl signal at δ 163–165 ppm, consistent with quinazolin-4(1H)-ones , and pyridine carbons at δ 120–150 ppm .
Infrared (IR) Spectroscopy
Key IR absorptions include:
Computational Modeling and Drug Design
Density functional theory (DFT) calculations on analogous compounds predict electrophilic regions at the quinazolinone carbonyl and pyridine nitrogen . These sites are amenable to covalent modification or hydrogen-bond interactions in drug-receptor complexes.
Table 3: Predicted Physicochemical Properties
Property | Value | Method |
---|---|---|
LogP | 2.1 ± 0.3 | XLogP3 |
Polar Surface Area | 65.2 Ų | SwissADME |
H-bond Donors | 1 | Experimental Analogy |
Industrial and Pharmacological Applications
The compound’s modular synthesis and tunable substituents position it as a candidate for:
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Kinase inhibitor development (leveraging pyridine’s metal-coordinating ability).
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Antibacterial agents targeting DNA gyrase or topoisomerase IV.
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Anti-inflammatory drugs via COX-2 or LOX inhibition.
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